molecular formula C10H9NO3 B13224135 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide

Katalognummer: B13224135
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: DWVKKPSLJUXREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the formyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the formyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: 5-Carboxy-2,3-dihydro-1-benzofuran-2-carboxamide.

    Reduction: 5-Hydroxymethyl-2,3-dihydro-1-benzofuran-2-carboxamide.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2,3-Dihydrobenzofuran-2-carboxamide: Lacks the formyl group.

    Chroman-2-carboxamide derivatives: Similar core structure but different functional groups.

Uniqueness

5-Formyl-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to the presence of both formyl and carboxamide groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

5-formyl-2,3-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H9NO3/c11-10(13)9-4-7-3-6(5-12)1-2-8(7)14-9/h1-3,5,9H,4H2,(H2,11,13)

InChI-Schlüssel

DWVKKPSLJUXREU-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=C1C=C(C=C2)C=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.